molecular formula C18H15NO3 B13092679 Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate

Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13092679
M. Wt: 293.3 g/mol
InChI Key: DWAGSDOFLIDBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate is an organic compound belonging to the dihydropyridine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry The structure of this compound includes a dihydropyridine ring, which is partially saturated, and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced cardiac workload. The compound’s structure allows it to bind to the calcium channels, blocking their function and modulating cellular activity.

Comparison with Similar Compounds

Phenyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Nicardipine: Used for its vasodilatory effects in the treatment of hypertension.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

phenyl 4-oxo-2-phenyl-2,3-dihydropyridine-1-carboxylate

InChI

InChI=1S/C18H15NO3/c20-15-11-12-19(17(13-15)14-7-3-1-4-8-14)18(21)22-16-9-5-2-6-10-16/h1-12,17H,13H2

InChI Key

DWAGSDOFLIDBFX-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C=CC1=O)C(=O)OC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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